molecular formula C15H11F3N2OS B11111196 5,6-Dimethyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine

5,6-Dimethyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine

Cat. No.: B11111196
M. Wt: 324.3 g/mol
InChI Key: NXDGCXPYDMBVNI-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with dimethyl groups at positions 5 and 6, and a trifluoromethylphenoxy group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminothiophenol and a suitable diketone or aldehyde.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Attachment of the Trifluoromethylphenoxy Group: This step often involves a nucleophilic substitution reaction where the phenoxy group is introduced using a trifluoromethylphenol derivative and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenoxy and thieno[2,3-d]pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[2,3-d]pyrimidine derivatives.

    Substitution: Formation of substituted thieno[2,3-d]pyrimidine derivatives with various functional groups.

Scientific Research Applications

5,6-Dimethyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The thieno[2,3-d]pyrimidine core can engage in hydrogen bonding and π-π interactions with target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine is unique due to the presence of both dimethyl and trifluoromethylphenoxy groups, which impart distinct physicochemical properties. These substitutions enhance the compound’s stability, lipophilicity, and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C15H11F3N2OS

Molecular Weight

324.3 g/mol

IUPAC Name

5,6-dimethyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C15H11F3N2OS/c1-8-9(2)22-14-12(8)13(19-7-20-14)21-11-5-3-4-10(6-11)15(16,17)18/h3-7H,1-2H3

InChI Key

NXDGCXPYDMBVNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)OC3=CC=CC(=C3)C(F)(F)F)C

Origin of Product

United States

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